molecular formula C20H16Cl3F2N3O3S B4292730 (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B4292730
M. Wt: 522.8 g/mol
InChI Key: BGDBXUBUMLJZRC-UHFFFAOYSA-N
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Description

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a thiazinane ring. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include halogenation, imination, and cyclization reactions. For instance, the synthesis might begin with the halogenation of a phenyl ring to introduce chloro and difluoro groups, followed by the formation of an imine linkage with another halogenated phenyl group. The final step involves the cyclization to form the thiazinane ring under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide include other halogenated phenyl derivatives and thiazinane-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its combination of multiple halogenated phenyl groups and a thiazinane ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3F2N3O3S/c1-2-28-17(29)10-16(18(30)26-14-8-11(21)7-12(22)9-14)32-19(28)27-13-3-5-15(6-4-13)31-20(23,24)25/h3-9,16H,2,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDBXUBUMLJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Reactant of Route 4
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide
Reactant of Route 6
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3,5-dichlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

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